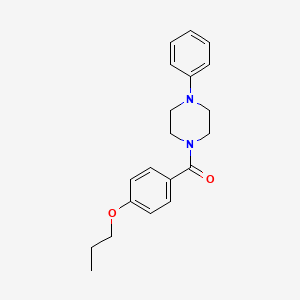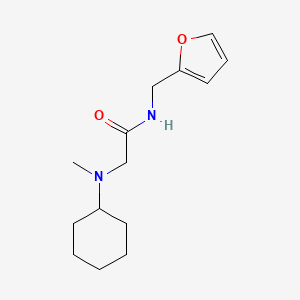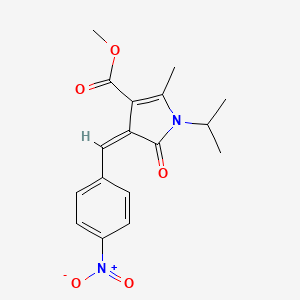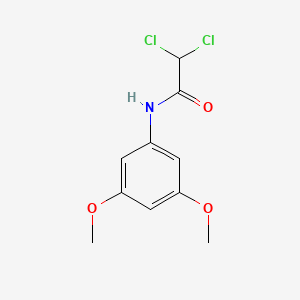
3-propoxy-N-(4-pyridinylmethyl)benzamide
説明
3-propoxy-N-(4-pyridinylmethyl)benzamide, also known as PPM-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various biochemical and physiological processes.
作用機序
The mechanism of action of 3-propoxy-N-(4-pyridinylmethyl)benzamide involves the inhibition of protein-protein interactions between various cellular proteins. 3-propoxy-N-(4-pyridinylmethyl)benzamide binds to the hydrophobic pocket of the target protein, preventing its interaction with other proteins. This leads to the disruption of various cellular processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of oxidative stress and inflammation, improvement of cardiac function, and reduction of myocardial infarction size. These effects are attributed to the compound's ability to inhibit protein-protein interactions and disrupt various cellular processes.
実験室実験の利点と制限
One of the major advantages of using 3-propoxy-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity towards target proteins, which allows for better control and understanding of the observed effects. However, the limitations of using 3-propoxy-N-(4-pyridinylmethyl)benzamide include its relatively low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
The potential therapeutic applications of 3-propoxy-N-(4-pyridinylmethyl)benzamide have sparked interest in further research. Some of the future directions for 3-propoxy-N-(4-pyridinylmethyl)benzamide research include the development of more efficient synthesis methods, the identification of new target proteins, and the optimization of dosage and delivery methods for clinical applications. Additionally, the study of 3-propoxy-N-(4-pyridinylmethyl)benzamide in combination with other compounds or therapies may provide synergistic effects and enhance its therapeutic potential.
Conclusion:
In conclusion, 3-propoxy-N-(4-pyridinylmethyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specific mechanism of action and observed biochemical and physiological effects make it a valuable tool for various research fields. Further research on 3-propoxy-N-(4-pyridinylmethyl)benzamide is necessary to fully understand its therapeutic potential and optimize its clinical applications.
科学的研究の応用
3-propoxy-N-(4-pyridinylmethyl)benzamide has been extensively studied in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 3-propoxy-N-(4-pyridinylmethyl)benzamide has been found to improve cardiac function and reduce myocardial infarction size.
特性
IUPAC Name |
3-propoxy-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-14(11-15)16(19)18-12-13-6-8-17-9-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUJLFEWHZEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)

![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)
![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)
![4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4719387.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4719414.png)
